molecular formula C8H14N2 B1343026 1-Isopentyl-1H-pyrazole CAS No. 847818-51-3

1-Isopentyl-1H-pyrazole

Cat. No.: B1343026
CAS No.: 847818-51-3
M. Wt: 138.21 g/mol
InChI Key: RQCXTQFGXVIBOW-UHFFFAOYSA-N
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Description

1-Isopentyl-1H-pyrazole is a chemical compound with the IUPAC name 1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole . It has a molecular weight of 264.18 .


Molecular Structure Analysis

The this compound molecule contains a total of 24 bonds. There are 10 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, and 1 Pyrazole .


Chemical Reactions Analysis

Pyrazole-containing compounds are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 264.18 . Pyrazole is a π-excessive heterocycle and contains two nitrogen atoms; pyrrole type and pyridine type, at positions 1 and 2 .

Scientific Research Applications

Bioactive Properties

1-Isopentyl-1H-pyrazole, as part of the pyrazole family, has shown potential in various bioactive applications. Pyrazoles are recognized for their roles in developing compounds with hypoglycemic, analgesic, anti-inflammatory, antimicrobial, anticonvulsant, antidepressant, antimycobacterial, antioxidant, antiviral, insecticidal, and antitumor activities. These findings are significant for the rational design of new small molecule drugs (Ş. Küçükgüzel & Sevil Şenkardeş, 2015).

Synthetic Applications

This compound has been involved in innovative synthetic approaches. A study highlighted the green protection of pyrazole, thermal isomerization, and deprotection of tetrahydropyranylpyrazoles, with a focus on high-yield, one-pot synthesis of 3(5)-alkylpyrazoles, including isopentyl derivatives. This technique is valuable for large-scale synthesis of pyrazole derivatives with diverse functionalities (B. M. Ahmed & Gellert Mezei, 2015).

Biomedical Applications

The pyrazolo[3,4-b]pyridines, which include compounds like this compound, have been extensively studied for their biomedical applications. These compounds exhibit two tautomeric forms and have been explored in over 300,000 structures, including in more than 5500 references and 2400 patents. Their biomedical applications cover a wide range of therapeutic areas (Ana Donaire-Arias et al., 2022).

Antimicrobial Activities

This compound derivatives have shown potential in antimicrobial activities. Studies report the synthesis of novel pyrazole derivatives and their testing against various bacterial strains, indicating potential as effective antibacterial agents (A. Pareek et al., 2015).

Antitumor Activities

This compound and related compounds have been noted for their antititumor activities. Pyrazole derivatives have been explored for their efficacy in cancer therapy, with some compounds reaching preclinical or initial-phase clinical trials. The versatility of pyrazole as a lead compound in drug design highlights its potential in addressing cell proliferation diseases (S. Kumari, S. Paliwal, & R. Chauhan, 2014).

Coordination Polymers and Crystal Engineering

This compound has been used in constructing coordination polymers, playing a dual role in metal coordination and hydrogen bond formation. These polymeric networks, stabilized by hydrogen bonding and π–π stacking, demonstrate the utility of pyrazole-based molecules in crystal engineering (S. Sengupta et al., 2012).

Synthesis of Hybrid Compounds

Pyrazole derivatives, including this compound, have been used in the synthesis of hybrid compounds with enhanced biological activities. Studies have explored the synthesis of pyrazole-benzofuran hybrids, revealing their significant antibacterial properties and providing insights into structure-activity relationships (S. Sanad, Demiana H. Hanna, & Ahmed E. M. Mekky, 2019).

Safety and Hazards

While specific safety data for 1-Isopentyl-1H-pyrazole is not available, pyrazoles in general are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazole-containing compounds have been the focus of significant research due to their diverse structural significance and biological activities . The synthesis of structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Biochemical Analysis

Biochemical Properties

1-Isopentyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as p38 MAPK and COX-2, which are involved in inflammatory responses . These interactions suggest that this compound may have anti-inflammatory properties. Additionally, it may interact with other biomolecules, influencing various biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving collagen-induced arthritis in mice, this compound derivatives were found to downregulate the expression of inflammatory genes such as IL1β, MMP3, and TNF-α . This indicates that this compound can modulate inflammatory responses at the cellular level.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It has been found to inhibit enzymes like COX-2 and p38 MAPK, which play crucial roles in inflammatory pathways . By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, in in vitro studies, this compound demonstrated sustained anti-inflammatory effects over a period of time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving collagen-induced arthritis in mice, different dosages of this compound derivatives were tested, and it was found that higher doses led to more significant reductions in inflammatory markers . At very high doses, potential toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to inflammation and oxidative stress . Understanding these metabolic interactions is essential for elucidating the compound’s overall biochemical impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is likely transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can influence its localization and accumulation, affecting its therapeutic efficacy.

Subcellular Localization

This compound’s subcellular localization plays a role in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its interactions with other biomolecules and its overall biochemical effects.

Properties

IUPAC Name

1-(3-methylbutyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8(2)4-7-10-6-3-5-9-10/h3,5-6,8H,4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCXTQFGXVIBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618924
Record name 1-(3-Methylbutyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847818-51-3
Record name 1-(3-Methylbutyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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